![molecular formula C7H5ClN2O2 B095781 5-Chloro-4-methoxy-2,1,3-benzoxadiazole CAS No. 19155-72-7](/img/structure/B95781.png)
5-Chloro-4-methoxy-2,1,3-benzoxadiazole
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Overview
Description
5-Chloro-4-methoxy-2,1,3-benzoxadiazole, also known as CMMD, is a heterocyclic compound with a benzoxadiazole ring structure. It is widely used in scientific research due to its unique properties, including its ability to act as a fluorescent probe for detecting reactive oxygen species (ROS) and its potential as a therapeutic agent for treating various diseases.
Mechanism of Action
The mechanism of action of 5-Chloro-4-methoxy-2,1,3-benzoxadiazole involves its ability to react with ROS, which are highly reactive molecules that can cause damage to cells and tissues. 5-Chloro-4-methoxy-2,1,3-benzoxadiazole acts as a fluorescent probe by reacting with ROS and emitting a fluorescent signal, which can be detected using fluorescence microscopy or spectroscopy. This allows researchers to study the role of ROS in disease processes and to develop new therapies for treating these diseases.
Biochemical and Physiological Effects
5-Chloro-4-methoxy-2,1,3-benzoxadiazole has been shown to have a number of biochemical and physiological effects, including its ability to inhibit the activity of enzymes involved in ROS production, such as NADPH oxidase. It has also been shown to activate the antioxidant response pathway, which can help protect cells and tissues from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-Chloro-4-methoxy-2,1,3-benzoxadiazole in lab experiments is its ability to act as a fluorescent probe for detecting ROS. This allows researchers to study the role of ROS in disease processes and to develop new therapies for treating these diseases. However, 5-Chloro-4-methoxy-2,1,3-benzoxadiazole has some limitations, including its potential toxicity and the need for specialized equipment to detect its fluorescent signal.
Future Directions
There are several future directions for research on 5-Chloro-4-methoxy-2,1,3-benzoxadiazole, including its potential as a therapeutic agent for treating various diseases, its use as a fluorescent probe for detecting ROS in vivo, and its development as a diagnostic tool for detecting oxidative stress in patients. Additionally, further research is needed to fully understand the mechanism of action of 5-Chloro-4-methoxy-2,1,3-benzoxadiazole and its potential side effects.
Synthesis Methods
The synthesis of 5-Chloro-4-methoxy-2,1,3-benzoxadiazole involves several steps, including the condensation of o-nitroaniline with chloroacetic acid to form 5-chloro-2-nitrobenzoic acid. The nitro group is then reduced to an amino group, and the resulting compound is condensed with methoxyamine hydrochloride to form 5-Chloro-4-methoxy-2,1,3-benzoxadiazole.
Scientific Research Applications
5-Chloro-4-methoxy-2,1,3-benzoxadiazole is widely used in scientific research, particularly in the fields of biochemistry and pharmacology. It is commonly used as a fluorescent probe to detect ROS in cells and tissues, which are known to play a role in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. 5-Chloro-4-methoxy-2,1,3-benzoxadiazole has also been shown to have potential as a therapeutic agent for treating these diseases.
properties
CAS RN |
19155-72-7 |
---|---|
Product Name |
5-Chloro-4-methoxy-2,1,3-benzoxadiazole |
Molecular Formula |
C7H5ClN2O2 |
Molecular Weight |
184.58 g/mol |
IUPAC Name |
5-chloro-4-methoxy-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C7H5ClN2O2/c1-11-7-4(8)2-3-5-6(7)10-12-9-5/h2-3H,1H3 |
InChI Key |
RGWCOELADYGZAI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC2=NON=C21)Cl |
Canonical SMILES |
COC1=C(C=CC2=NON=C21)Cl |
synonyms |
5-Chloro-4-methoxybenzofurazane |
Origin of Product |
United States |
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